molecular formula C18H13N3O3S B3361379 Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- CAS No. 91918-66-0

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-

Cat. No. B3361379
CAS RN: 91918-66-0
M. Wt: 351.4 g/mol
InChI Key: SUWIXCUQJKAWLE-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Additionally, this compound has been shown to possess potent antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to exhibit potent antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Moreover, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is its high potency and selectivity towards specific biological targets. This makes it an ideal candidate for drug discovery and development. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

The potential applications of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- in scientific research are vast and varied. Some of the future directions for research in this field include the development of novel drug formulations that improve the bioavailability and pharmacokinetics of this compound, the exploration of its potential applications in the treatment of neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level.
In conclusion, Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is a compound with significant potential in scientific research due to its unique chemical structure and diverse biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is warranted to fully explore the potential of this compound in various fields of scientific research.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-21-18(19-14)25-17(20-21)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIXCUQJKAWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238772
Record name Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91918-66-0
Record name Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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